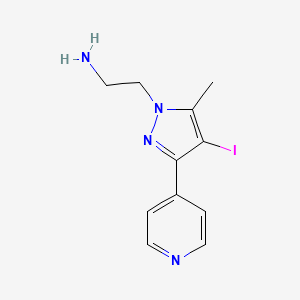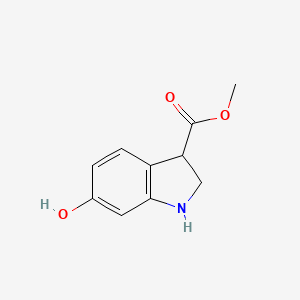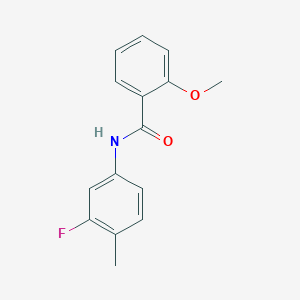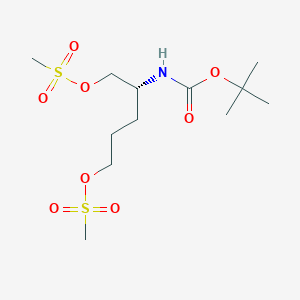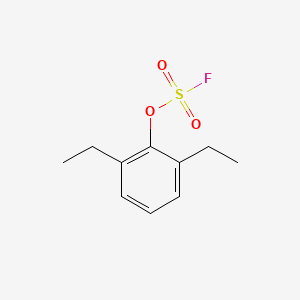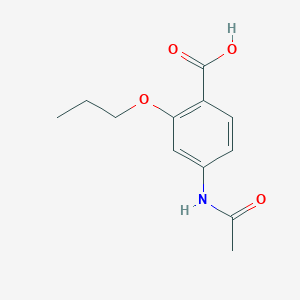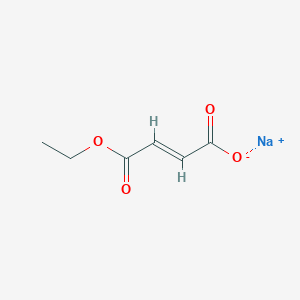
Sodium (E)-4-ethoxy-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (E)-4-ethoxy-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7NaO4 It is a sodium salt of an ethoxy-substituted butenoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (E)-4-ethoxy-4-oxobut-2-enoate typically involves the esterification of 4-oxobut-2-enoic acid with ethanol, followed by neutralization with sodium hydroxide. The reaction conditions generally include:
Esterification: The reaction between 4-oxobut-2-enoic acid and ethanol in the presence of a catalyst such as sulfuric acid.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Neutralization and Crystallization: The ester is neutralized with sodium hydroxide, and the product is crystallized and purified.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (E)-4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Various nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the ethoxy group.
Aplicaciones Científicas De Investigación
Sodium (E)-4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Sodium (E)-4-ethoxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 4-oxobut-2-enoate: Lacks the ethoxy group, making it less hydrophobic.
Sodium 4-ethoxy-4-oxobutanoate: Similar structure but with a different position of the ethoxy group.
Uniqueness
Sodium (E)-4-ethoxy-4-oxobut-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C6H7NaO4 |
|---|---|
Peso molecular |
166.11 g/mol |
Nombre IUPAC |
sodium;(E)-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O4.Na/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/b4-3+; |
Clave InChI |
DWAQONASUJXRFZ-BJILWQEISA-M |
SMILES isomérico |
CCOC(=O)/C=C/C(=O)[O-].[Na+] |
SMILES canónico |
CCOC(=O)C=CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



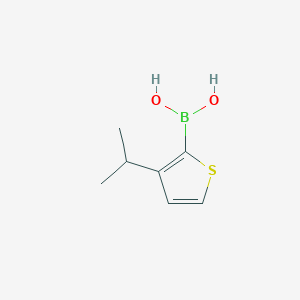
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352299.png)
![N-[(2,4-Dimethylphenyl)methyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13352307.png)

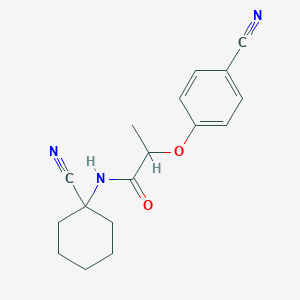
![7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13352323.png)
